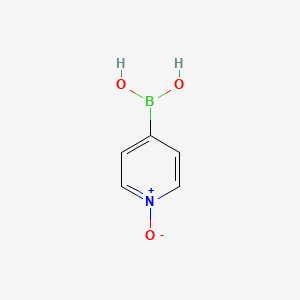
4-Boronopyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boronopyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a boron atom and an oxygen atom at the 1-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boronopyridine 1-oxide typically involves the oxidation of 4-boronopyridine. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly oxidizing agents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Boronopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex boron-containing compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the boron or pyridine ring positions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state boron compounds.
Reduction: 4-Boronopyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Boronopyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, catalysts, and sensors.
Mechanism of Action
The mechanism of action of 4-Boronopyridine 1-oxide involves its ability to act as a Lewis base, coordinating with various Lewis acids. This coordination can activate certain molecular pathways, leading to increased reactivity of the compound. The boron atom can also participate in unique bonding interactions, influencing the overall reactivity and stability of the molecule.
Comparison with Similar Compounds
- 4-Phenylpyridine N-oxide
- 4-Bromopyridine 1-oxide
- 4-Nitropyridine N-oxide
Comparison: 4-Boronopyridine 1-oxide is unique due to the presence of the boron atom, which imparts distinct chemical properties compared to other pyridine N-oxides. The boron atom can engage in additional bonding interactions, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C5H6BNO3 |
|---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,8-9H |
InChI Key |
RILKXYQKLBJJFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=[N+](C=C1)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


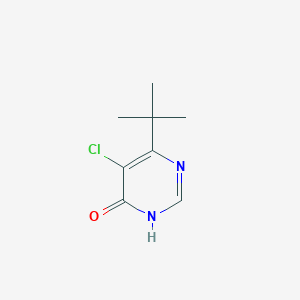


![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
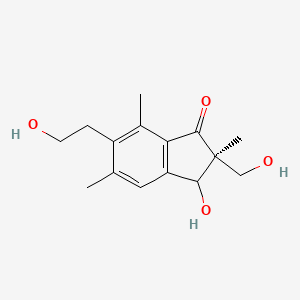
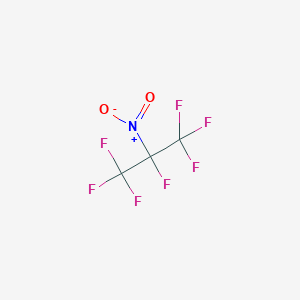
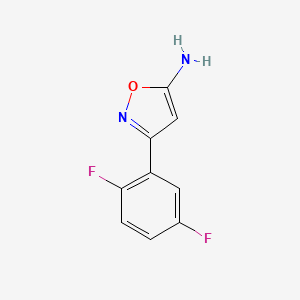
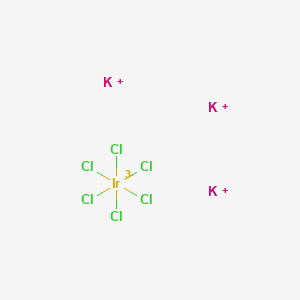
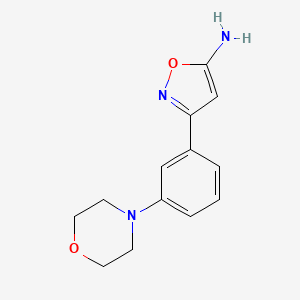
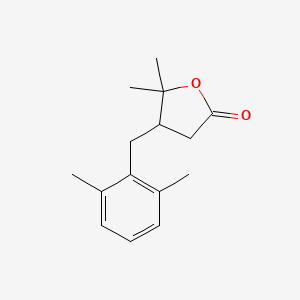
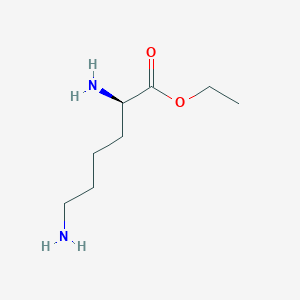
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)
